molecular formula C14H20N2O3 B8429105 4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester

4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester

Cat. No.: B8429105
M. Wt: 264.32 g/mol
InChI Key: PDWYFMYGWHITCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its azepane ring structure, which is a seven-membered ring containing one nitrogen atom. The presence of amino and hydroxy functional groups, along with the carboxylic acid benzyl ester moiety, makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors to form the azepane ring, followed by the introduction of amino and hydroxy groups. The final step involves esterification to introduce the benzyl ester moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield an amine.

Scientific Research Applications

4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups allows it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester include other azepane derivatives with different functional groups, such as:

  • 4-Amino-5-hydroxy-azepane-1-carboxylic acid methyl ester
  • 4-Amino-5-hydroxy-azepane-1-carboxylic acid ethyl ester
  • 4-Amino-5-hydroxy-azepane-1-carboxylic acid propyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzyl ester moiety, in particular, can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic targets.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl 4-amino-5-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c15-12-6-8-16(9-7-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2

InChI Key

PDWYFMYGWHITCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC(C1N)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3 g benzyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate in 70 mL 30% aqueous ammonia was stirred at 65° C. in a sealed vessel overnight. The reaction was extracted with dichloromethane. The organic layer was washed with brine, dried over sodium sulfate filtered and concentrated to yield 3.1 g of the desired product. (M+H)+: 265
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

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